molecular formula C10H10N2O3S B14513342 2,3-Diaminonaphthalene-1-sulfonic acid CAS No. 63285-24-5

2,3-Diaminonaphthalene-1-sulfonic acid

Cat. No.: B14513342
CAS No.: 63285-24-5
M. Wt: 238.27 g/mol
InChI Key: UQTAYOYMDOKOKH-UHFFFAOYSA-N
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Description

2,3-Diaminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of two amino groups and one sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminonaphthalene-1-sulfonic acid typically involves the reduction of nitronaphthalene derivatives followed by amination of the resulting hydroxynaphthalene derivatives . One common method involves dissolving 2-aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution and mixing it with a salicylaldehyde solution. The mixture is then heated and stirred for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction parameters to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, aminonaphthalenes, and substituted naphthalenes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Diaminonaphthalene-1-sulfonic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of amino and sulfonic acid groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and in specific analytical applications .

Properties

CAS No.

63285-24-5

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

2,3-diaminonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H10N2O3S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5H,11-12H2,(H,13,14,15)

InChI Key

UQTAYOYMDOKOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)N)N

Origin of Product

United States

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